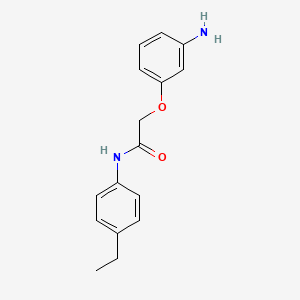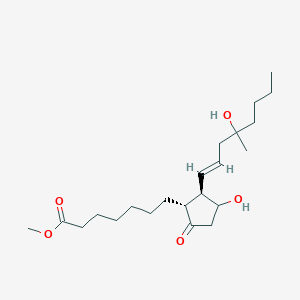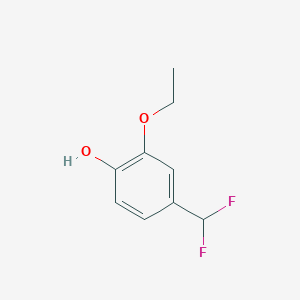![molecular formula C10H19NO B14888053 (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol: is a heterocyclic compound that features a unique structure combining a pyrrolo and azepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic ring system. For example, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can be used to synthesize related compounds .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Hexahydropyrrolo[1,2-a]imidazol-5-ones: These compounds share a similar heterocyclic structure and have been studied for their analgesic and nootropic properties.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds also have a related structure and potential biological activities.
Uniqueness: (Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol is unique due to its specific ring system and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,9-octahydropyrrolo[1,2-a]azepin-9a-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-9-10-5-2-1-3-7-11(10)8-4-6-10/h12H,1-9H2 |
InChI-Schlüssel |
JNKDRQRKXJKBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCN2CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
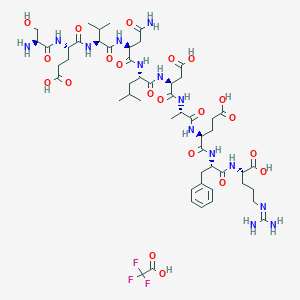
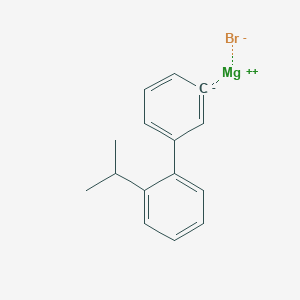
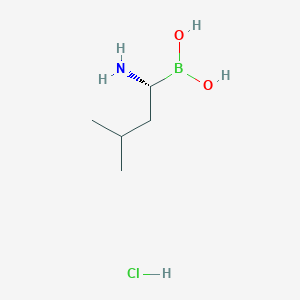
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
